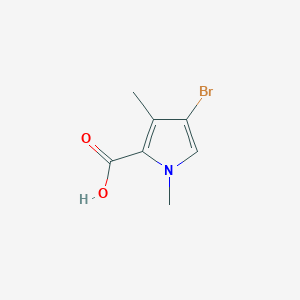
4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a bromine atom, two methyl groups, and a carboxylic acid functional group attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1,3-dimethylpyrrole followed by carboxylation. One common method includes the reaction of 1,3-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole derivatives or reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1,3-dimethyl-1H-pyrrole-2-carboxylic acid, while oxidation may produce this compound derivatives with additional functional groups .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biological Studies: Researchers use it to study the interactions of pyrrole derivatives with biological targets, aiding in the development of new drugs and therapies
Wirkmechanismus
The mechanism of action of 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine atom and carboxylic acid group can form bonds with various biological molecules, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Lacks one methyl group compared to 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and carboxylic acid functional groups makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C7H8BrNO2 |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
4-bromo-1,3-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2/c1-4-5(8)3-9(2)6(4)7(10)11/h3H,1-2H3,(H,10,11) |
InChI-Schlüssel |
SCNOCUAKNJFPMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=C1Br)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


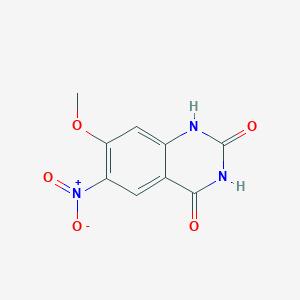

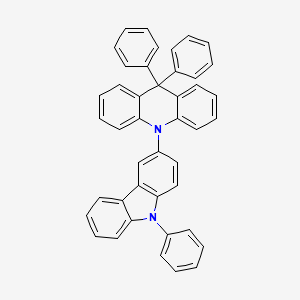

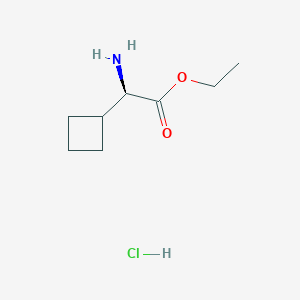
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
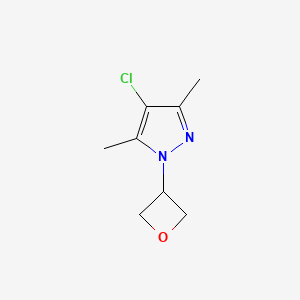
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
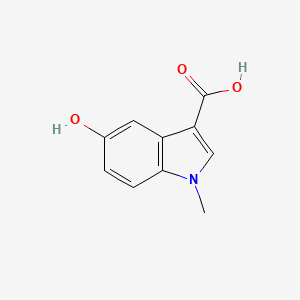
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)
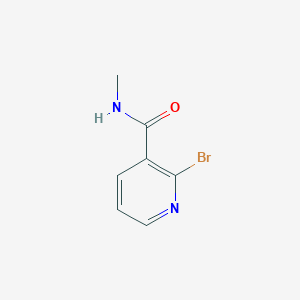
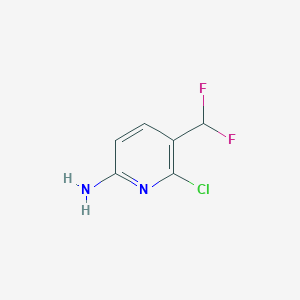
![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)
